N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N6/c1-7-5-8(2)18-13(17-7)20-14-19-12(21-22-14)10-4-3-9(15)6-11(10)16/h3-6H,1-2H3,(H2,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRFJVUAQPYETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 2,4-dichlorophenylhydrazine with an appropriate nitrile under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4,6-dimethyl-2-aminopyrimidine with the triazole intermediate under basic conditions.
Coupling Reaction: The final step involves coupling the triazole and pyrimidine intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Agricultural Chemistry
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine has been studied for its potential as a fungicide. Research indicates that compounds with triazole structures are effective in inhibiting fungal growth by interfering with ergosterol biosynthesis in fungi. This mechanism is crucial for developing new agricultural products that can combat resistant fungal strains.
Pharmaceutical Development
The compound has been explored for its therapeutic potential in treating various diseases. It has shown promise as an enzyme inhibitor in biochemical pathways related to cancer and infectious diseases. For instance:
- Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways that are crucial for cell survival.
Biochemical Research
This compound is utilized as a research tool to study enzyme interactions and receptor binding. Its structural properties allow it to serve as a model compound for understanding more complex biological interactions.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The triazole and pyrimidine rings play a crucial role in binding to the active sites of target proteins, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triazole-Based Derivatives
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine (ZZ4)
- Structure : Shares the pyrimidin-2-amine core and 2,4-dichlorophenyl group but replaces the triazole with a diazenyl (N=N) linker to a phenyl group.
- Molecular Formula : C₁₆H₁₁Cl₂N₅; Molecular Weight : 356.2 g/mol.
- The absence of a triazole ring may limit hydrogen-bonding interactions critical for enzyme inhibition .
N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl) Benzenesulfonamides
- Structure : Triazole derivatives with sulfonamide groups and trifluoromethyl (CF₃) substituents.
- Biological Relevance : Docking studies indicate that CF₃ groups at position 5 of the triazole enhance interactions with Plasmodium falciparum dihydropteroate synthase (PfDHPS), a malaria drug target. Halogens (e.g., Cl) at the 4' position further improve binding affinity .
- Comparison : The dichlorophenyl group in the target compound may mimic halogen-mediated interactions, but the absence of a sulfonamide moiety could alter target specificity.
Pyrimidine and Pyrazole Analogs
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile
- Structure: Pyrazole core with dichlorophenyl and nitroanilino substituents.
- Pharmacological Significance: Pyrazole derivatives are known for antimicrobial and receptor antagonist activities. Intramolecular hydrogen bonding (N–H⋯O) stabilizes its conformation, a feature absent in the target compound .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
- Structure : Pyrimidine linked to a benzimidazole ring.
- Properties : Benzimidazole moieties are associated with antiparasitic activity. The dimethylpyrimidine group enhances lipophilicity, similar to the target compound .
- Comparison : Replacing benzimidazole with triazole may reduce steric bulk, improving membrane permeability.
Dichlorophenyl-Containing Fungicides
Etaconazole and Propiconazole
- Structure : Triazole fungicides with 1,3-dioxolane rings and dichlorophenyl groups.
- Activity : Broad-spectrum antifungal agents. The dioxolane ring enhances systemic mobility in plants, whereas the target compound’s pyrimidine group may limit agricultural utility .
- Comparison : Both share the dichlorophenyl-triazole motif, but the target compound’s dimethylpyrimidine could redirect applications toward human therapeutics.
Research Implications
- Structural Optimization : Introducing sulfonamide or CF₃ groups (as in ) could enhance target binding, while modifying the pyrimidine substituents might improve solubility .
Biological Activity
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine (CAS Number: 89522-12-3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.25 g/mol. The compound features a triazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂Cl₂N₆ |
| Molecular Weight | 298.25 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| LogP | 2.886 |
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The presence of the dichlorophenyl group may enhance these effects due to its electron-withdrawing nature.
Antitumor Activity
This compound has been evaluated for its antitumor potential. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using human cancer cell lines (e.g., A431 and HepG2). The results indicated that the compound exhibited an IC50 value below 10 µM in both cell lines, suggesting potent anticancer activity.
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has also been investigated. In vitro studies utilizing mouse peritoneal macrophages revealed that it could significantly reduce nitric oxide production in response to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymes : The triazole ring may inhibit enzymes involved in nucleic acid synthesis.
- Signal Transduction Modulation : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to cell death.
Synthesis and Biological Evaluation
A recent study synthesized several derivatives based on the core structure of this compound. These derivatives were screened for biological activity against various pathogens and cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological efficacy.
Table 2: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models reaction pathways and electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in functionalization .
- Molecular Docking : Screens against protein databases (e.g., kinases) to identify potential binding modes, leveraging software like AutoDock Vina .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates enzyme-substrate interactions for mechanistic insights .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Q. Advanced Research Focus
- Key Substituents : The 2,4-dichlorophenyl group may enhance lipophilicity and target affinity, while the triazole-pyrimidine core influences hydrogen bonding .
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrimidine 4-position to modulate activity, as seen in pyrazolo[3,4-d]pyrimidine analogs .
- In Vitro Assays : Test modified analogs against cancer cell lines (e.g., MTT assay) or microbial strains to correlate substituent effects with bioactivity .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies may arise from varying experimental conditions or impurity profiles. Solutions include:
- Standardized Protocols : Adopt consistent assay conditions (e.g., cell line passage number, incubation time) .
- Tautomer Control : Characterize amine/imine ratios via NMR or HPLC to ensure reproducibility .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies, identifying outliers or confounding variables .
What strategies stabilize this compound under extreme pH or light exposure?
Q. Advanced Research Focus
- pH Stability : Buffered solutions (pH 6–8) minimize degradation; monitor via UV-Vis spectroscopy at λ_max ~270 nm .
- Light Sensitivity : Store in amber vials under argon and use light-protected reactors during synthesis .
- Degradation Profiling : LC-MS identifies degradation products (e.g., dechlorinated byproducts) to refine storage conditions .
How can selective functionalization of the triazole ring be achieved?
Q. Advanced Research Focus
- Protecting Groups : Temporarily block the pyrimidine amine with Boc groups to direct reactivity to the triazole .
- Metal-Mediated Coupling : Suzuki-Miyaura coupling with aryl boronic acids selectively modifies the triazole 5-position .
- Click Chemistry : Azide-alkyne cycloaddition introduces bioorthogonal handles for conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
